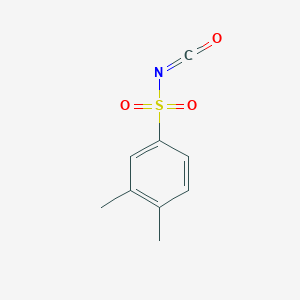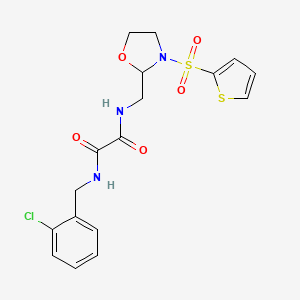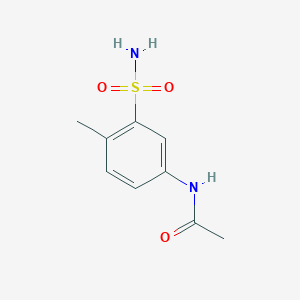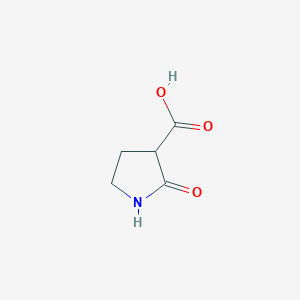
3,4-dimethylbenzene-1-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethylbenzene-1-sulfonyl isocyanate is a useful research compound. Its molecular formula is C9H9NO3S and its molecular weight is 211.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Isocyanates, including those structurally similar or related to 3,4-Dimethylbenzenesulfonyl isocyanate, are crucial in producing carbamates, ureas, and other derivatives due to their reactivity. For instance, arylsulfonyl isocyanates have been substituted with dimethylaminopyridinium carbamoylides as safer alternatives for producing such chemicals, addressing concerns related to toxicity and hazardous chemical handling (Sa̧czewski, Kornicka, & Brzozowski, 2006). Additionally, research on the photolysis of dimethylcarbamoyl azide has identified pathways to synthesize dimethylamino isocyanate, highlighting the diverse chemical landscapes accessible via isocyanate chemistry (Pasinszki, Krebsz, Tarczay, & Wentrup, 2013).
Catalysis and Polymerization
Isocyanates play a significant role in catalysis and the development of polymers with tailored properties. For example, the catalytical rearrangement of 1,6-dihydro-S-tetrazine with isocyanate over different catalysts yields compounds with potential anticancer activity, demonstrating the intersection of isocyanate chemistry with biomedical research (Hu Wei, 2002). In materials science, the cyclotrimerization of isocyanates has been used to synthesize networked polymers featuring isocyanurate structures, enhancing thermal stability and enabling control over the flexibility of the resulting materials (Moritsugu, Sudo, & Endo, 2011).
Electrochemical Applications
In the realm of electrochemistry, p-toluenesulfonyl isocyanate has been explored as an electrolyte additive to enhance the performance of lithium-ion batteries. Its addition results in the formation of a stable film on the cathode surface, improving discharge capacity retention and rate capability, which are crucial for high-performance energy storage systems (Dong, Wang, Yao, Li, Zhang, Ru, & Ren, 2017).
Mechanism of Action
Target of Action
The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .
Mode of Action
3,4-Dimethylbenzenesulfonyl isocyanate interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
The interaction of 3,4-Dimethylbenzenesulfonyl isocyanate with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .
Pharmacokinetics
Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites
Result of Action
The molecular and cellular effects of 3,4-Dimethylbenzenesulfonyl isocyanate’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylbenzenesulfonyl isocyanate. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .
Safety and Hazards
Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They can also cause marked inflammation upon direct skin contact . Workers potentially exposed to isocyanates should take necessary precautions to prevent exposure .
Properties
IUPAC Name |
3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVMOMJBMYCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553805.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)



![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)


